![molecular formula C30H38N4O4 B1237984 Sativanine B CAS No. 72361-60-5](/img/structure/B1237984.png)
Sativanine B
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Overview
Description
Sativanine B is an azamacrocycle and a lactam.
Scientific Research Applications
Alkaloid Isolation and Structural Analysis
Sativanine B, along with other cyclopeptide alkaloids, has been identified and isolated from the bark of Zizyphus sativa. It is part of a class of compounds containing 14-membered ring systems. The structure of Sativanine B is similar to nummularine-G, with an additional ring in the side chain, indicating its complex molecular architecture (Tschesche, Shah, & Eckhardt, 1979). Additionally, the isolation of other related cyclopeptide alkaloids such as Sativanine-C and Sativanine-H from Zizyphus sativa's bark has been reported, showcasing the plant's diverse chemical composition (Shah, Pandey, Devi, & Pandey, 1986).
Therapeutic and Medicinal Potential
While specific studies on Sativanine B's therapeutic applications are limited, research on related compounds from Zizyphus sativa indicates potential medicinal benefits. For instance, the bark of Z. sativa, from which Sativanine B is derived, has been used traditionally to heal ulcers and wounds (Shah et al., 1986). This suggests possible applications of Sativanine B in wound healing and ulcer treatment, although direct evidence on Sativanine B specifically is not explicitly mentioned.
properties
CAS RN |
72361-60-5 |
---|---|
Product Name |
Sativanine B |
Molecular Formula |
C30H38N4O4 |
Molecular Weight |
518.6 g/mol |
IUPAC Name |
(3R,4S,7S,10Z)-4-(4-butyl-3-methyl-5-oxoimidazolidin-1-yl)-3-phenyl-7-propan-2-yl-2-oxa-6,9-diazabicyclo[10.2.2]hexadeca-1(14),10,12,15-tetraene-5,8-dione |
InChI |
InChI=1S/C30H38N4O4/c1-5-6-12-24-30(37)34(19-33(24)4)26-27(22-10-8-7-9-11-22)38-23-15-13-21(14-16-23)17-18-31-28(35)25(20(2)3)32-29(26)36/h7-11,13-18,20,24-27H,5-6,12,19H2,1-4H3,(H,31,35)(H,32,36)/b18-17-/t24?,25-,26-,27+/m0/s1 |
InChI Key |
WAYZHHGAMCRHBA-TYLJBMGJSA-N |
Isomeric SMILES |
CCCCC1C(=O)N(CN1C)[C@H]2[C@H](OC3=CC=C(C=C3)/C=C\NC(=O)[C@@H](NC2=O)C(C)C)C4=CC=CC=C4 |
SMILES |
CCCCC1C(=O)N(CN1C)C2C(OC3=CC=C(C=C3)C=CNC(=O)C(NC2=O)C(C)C)C4=CC=CC=C4 |
Canonical SMILES |
CCCCC1C(=O)N(CN1C)C2C(OC3=CC=C(C=C3)C=CNC(=O)C(NC2=O)C(C)C)C4=CC=CC=C4 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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